Compound Description: This compound was synthesized using a "cost-effective" approach as a novel non-condensed pyrazoline-bearing hybrid molecule. It incorporates 1,3,4-thiadiazole and dichloroacetic acid moieties and was investigated for its anticancer properties in vitro using the NCI DTP protocol "60 lines screening." []
Compound Description: This series of compounds represents promising bioactive derivatives incorporating both 1,3,4-thiadiazole and 1,2,4-triazole rings. The synthesis yielded these compounds in excellent yields, and their structures were confirmed through IR and NMR analyses. Acute toxicity studies were conducted to determine LD50 values, and selected compounds were evaluated for anticonvulsant activity using the PTZ-induced convulsions method. Notably, compound D-III demonstrated the highest protection percentage (80% at 20 mg/kg) compared to PTZ and other evaluated compounds. []
Compound Description: This novel thiadiazole compound was synthesized from 1-(4-methylcyclohex-3-enyl)ethanone, a natural product extracted from Cedrus atlantica essential oil. Its stereochemistry was confirmed using single-crystal X-ray diffraction. The molecule exhibits a unique structural feature: the formation of a pseudo-ring through N—H⋯O hydrogen bonds between four molecules, generating an R44(28) motif. []
Compound Description: This heterocyclic compound was synthesized from 4-(4-methylcyclohex-3-enyl)pent-3-en-2-one, a constituent of Cedrus atlantica essential oil. Its structure, determined using X-ray diffraction, revealed a flattened envelope conformation for the thiadiazole ring. Intermolecular N—H⋯O hydrogen bonds link screw-related molecules into chains along the b axis. []
Compound Description: This heterocyclic compound was synthesized from 2-(4-methylcyclohex-3-enyl)-6-methylhepta-2,5-dien-4-one, a component found in the essential oil of Cedrus atlantica. The crystal structure analysis reveals a nearly planar thiadiazole ring and intermolecular N—H⋯O hydrogen bonds that link molecules into chains along the c axis. []
Compound Description: This compound's crystal structure features two intramolecular N—H⋯O hydrogen bonds. Interestingly, the propyl chain exhibits disorder over two sites with different occupancy factors. []
Compound Description: The crystal structure of this compound highlights a significant dihedral angle between the thiadiazole and phenyl rings. Intermolecular N—H⋯O hydrogen bonds connect molecules related by a 2₁ screw axis, forming a supramolecular chain. []
Compound Description: This compound, investigated using quantum chemical calculations, revealed intramolecular interactions and provided insights into its vibrational frequencies, IR and Raman spectra, and NMR parameters. Its crystal structure, characterized by X-ray diffraction, showed significant dihedral angles between the pyridine, triazole, and thiadiazole rings. Intra- and intermolecular hydrogen bonds, along with C-H…π hydrogen-bonding and π-π stacking interactions, contribute to the structure's stability. [, ]
Compound Description: This benzenesulfonic acid derivative was unexpectedly synthesized from a ring closure reaction. Its crystal structure revealed two independent molecules and disordered ether solvent molecules. Notably, it displayed antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
Compound Description: This compound's crystal structure reveals a twisted "U" shape, with the thiadiazoyl and sulfonyl-benzene rings on one side and the benzyl-benzene ring on the opposite side. Intermolecular hydrogen bonds between the hydroxy, amine, and sulfonyl groups lead to supramolecular chains along the a axis. []
Compound Description: Identified as an impurity during the synthesis of the antibacterial drug sulfamethizole, this compound forms through a reaction involving sulfamethizole and unreacted sulfonyl chloride. Its structure was confirmed through independent synthesis. []
Compound Description: Crystallizing with two molecules in the asymmetric unit, this compound exhibits an envelope conformation for its thiadiazole rings. Intermolecular N—H⋯O and C—H⋯O interactions stabilize the crystal packing. []
Compound Description: This compound represents the final product in a series of synthesized compounds designed as potential anti-inflammatory agents. Its structure was confirmed through elemental and spectral analyses. []
Compound Description: This compound adopts a planar conformation except for the F atoms and methyl H atoms. It forms centrosymmetric supramolecular R22(8) dimers via intermolecular N—H⋯N hydrogen bonding between urea and thiadiazole groups. The molecule exhibits disorder of the F atoms over two positions. []
Compound Description: This compound, a selective and silent 5-HT1A receptor antagonist, is under clinical development for treating anxiety and mood disorders. Studies have shown that it exhibits dose-dependent occupancy of 5-HT1A receptors in the human brain, reaching up to 72% occupancy at 2 hours post-dose. It is well-tolerated, and its occupancy correlates significantly with plasma levels. []
Compound Description: The crystal structure of this compound features disordered methyl groups and a planar thiadiazole ring. The two benzene rings are oriented at a dihedral angle of 81.28 (3)°. Intermolecular N—H⋯O hydrogen bonds and a weak intramolecular C—H⋯S hydrogen bond are observed. []
Compound Description: This compound's structure, determined by X-ray crystallography, revealed intermolecular N—H···N hydrogen bonds that link two neighboring molecules, forming a centrosymmetric R22(8) dimer. []
Compound Description: The X-ray crystal structure of this compound shows the presence of intermolecular N—H···N hydrogen bonds that link two neighboring molecules, resulting in a centrosymmetric R22(8) dimer. []
Compound Description: This series of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives was synthesized through an interesting reaction mechanism involving internal nucleophilic substitution followed by an SN2-type nucleophilic substitution. []
Compound Description: This series of hybrids was designed and synthesized as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR). The compounds were evaluated for their in vitro antimalarial activity, enzyme inhibition, toxicity, and hemolytic properties. Notably, compounds T5, T6, and T8 exhibited potent anti-plasmodial activity and showed good selectivity indices with minimal toxicity. []
Compound Description: This study describes the synthesis of two new series of compounds, N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and N-(4-acetyl-5-aryl-4,5-dihydro1,3,4-selenadiazoline-2-yl)acetamide, achieved through the heterocyclization of thiosemicarbazones and selenosemicarbazones. The compounds were characterized using spectroscopic methods, and their toxicity and biological activities were evaluated. []
Compound Description: This research explores the reactivity of 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide, leading to the synthesis of diverse heterocyclic compounds, including pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. The study highlights the compound's versatility as a starting material for constructing various heterocyclic systems. []
Compound Description: This study describes the synthesis and biological evaluation of a new series of bi-heterocyclic compounds containing both 1,3-thiazole and 1,3,4-oxadiazole rings. These compounds were designed as potential therapeutic agents for Alzheimer's disease and diabetes, and their enzyme inhibitory potential was assessed. The results indicated that some compounds showed notable enzyme inhibitory activity against AChE, BChE, urease, and α-glucosidase, suggesting potential therapeutic interest. []
Compound Description: This research focuses on synthesizing novel 1,3,4-thiadiazole-containing 2-iminothiazolidine-4-ones and evaluating their antitrypanosomal activity. The study showed that incorporating a S-allyl group in position 5 of the thiadiazole cycle significantly enhanced the antitrypanosomal potency of these compounds. []
Compound Description: This study involved designing and synthesizing a novel series of 1,3,4-oxadiazoles incorporating chalcone analogs. These compounds were evaluated for their in vitro antibacterial potency against various Gram-positive, Gram-negative, and fungal strains. Some compounds exhibited promising antibacterial activity compared to standard drugs. []
Compound Description: This study describes the synthesis and evaluation of novel 2-chloro-N-(aryl-substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol for their cytotoxicity against PANC-1, HepG2, and MCF7 cell lines. Several compounds exhibited promising cytotoxicity, with some showing higher potency than the standard drug 5-FU. []
Compound Description: These compounds were synthesized and evaluated for their antibacterial and antifungal activities. [, ]
Compound Description: This study expands the range of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing 2N(R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides. The synthesized compounds exhibited antimicrobial and antifungal activity against various Gram-positive and Gram-negative bacteria and Candida albicans. []
Compound Description: This study describes the synthesis and biological evaluation of a series of (1,2,4)triazolo-(3,4-b),(1,3,4)-thiadiazole-6-yl)(o-tolylamino)methylazetidin-2-one derivatives. These compounds were evaluated for their antibacterial and antifungal activity. Results showed that the Mannich products possessed a broad spectrum of activity, although with lower potency compared to standard drugs. []
Compound Description: This compound was synthesized and characterized using spectroscopic methods and single-crystal X-ray diffraction. The crystal structure analysis revealed intermolecular interactions, including weak hydrogen bonds and π-π stacking interactions. Preliminary biological tests indicated fungicidal activity. []
Compound Description: This study focuses on the rapid synthesis of 3,4-dihydropyrimidin-2(1H)-one analogs incorporating oxadiazole and pyridine rings using microwave irradiation. The synthesized compounds were evaluated for their in vitro antibacterial, antifungal, and antitubercular activities. Several compounds showed potent antimicrobial and antitubercular activities. []
Compound Description: This study describes the synthesis of 3-acetyl-2-aryl-5-methylthio-2,3-dihydro-1,3,4-thiadiazoles, N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide derivatives, and 5-amino-3-(methylthio)-1-substituted-1H-pyrazole-4-carbonitrile derivatives. These compounds were evaluated for their antimicrobial activity. Some compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents. []
Compound Description: These novel 1,3,4-oxadiazole derivatives were designed as potential Collapsin response mediator protein 1 (CRMP1) inhibitors for treating small lung cancer. The compounds were synthesized and evaluated for their in vitro biological activity against the NCI-H2066 cell line. Notably, some derivatives exhibited considerable % inhibition of cell growth, with some being equipotent to the standard drug Bevacizumab. []
Compound Description: This research focuses on the computational and pharmacological evaluation of four heterocyclic compounds: N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide (a3), 5-[(naphthalen-2-yloxy) methyl]1,3,4-oxadiazole-2-thiol (b3), 3-phenyl-5-(o-hydroxyphenyl)-1-[2-(p-N-acetylaminophenoxyacetylpyrazole (a6), and 3-phenyl-5-(o-hydroxy phenyl)-1-[2-(2’-naphthyloxy)acetyl] pyrazole (b6). Molecular docking studies against EGFR, tubulin, COX-2, and 5-LOX were conducted, followed by investigations of their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. Each compound displayed varying degrees of activity in the assays, with some showing promising multi-target activity and desirable pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.